2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
311765-24-9 |
|---|---|
Molecular Formula |
C25H25N3O4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O4/c1-30-20-12-15(13-21(31-2)24(20)32-3)22-17(14-26)25(27)28(16-8-5-4-6-9-16)18-10-7-11-19(29)23(18)22/h4-6,8-9,12-13,22H,7,10-11,27H2,1-3H3 |
InChI Key |
GMDPGNXPTCCCDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
Preparation Methods
Initial Condensation and Knoevenagel Reaction
The synthesis begins with the condensation of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in ethanol under reflux. This forms the α,β-unsaturated nitrile intermediate, which is critical for subsequent cyclization. The reaction is monitored via thin-layer chromatography (TLC), with typical completion within 6–8 hours.
Example Conditions :
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | 1.0 g | Ethanol | Reflux (78°C) | 7 hrs |
| Ethyl cyanoacetate | 1.2 mL | Ethanol | Reflux | 7 hrs |
Cyclocondensation with 1,3-Cyclohexanedione
The α,β-unsaturated nitrile reacts with 1,3-cyclohexanedione (1.0 equiv) and ammonium acetate (2.0 equiv) in a 1:1 ethanol-water mixture. This step forms the hexahydroquinoline core through a six-membered ring closure. The reaction mixture is refluxed for 12–24 hours, yielding a crude product that is purified via recrystallization from ethanol.
Yield Optimization :
-
Solvent Effects : Ethanol-water mixtures (1:1) provide optimal solubility and reaction rates.
-
Catalyst Screening : Ammonium acetate outperforms urea or thiourea in facilitating cyclization.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified using:
Analytical Data
-
NMR Spectroscopy :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch-type cyclization | 65 | 92 | Scalability for industrial use |
| Microwave-assisted | 78 | 95 | Reduced reaction time (3 hrs) |
| Solvent-free condensation | 58 | 88 | Environmentally friendly |
Microwave-assisted synthesis reduces reaction time to 3 hours with improved yield (78%), while solvent-free methods align with green chemistry principles but suffer from lower efficiency.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing. Key parameters include:
-
Residence Time : 30 minutes at 120°C.
-
Catalyst Loading : 5 mol% ammonium acetate.
-
Downstream Processing : Centrifugal partition chromatography for high-throughput purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and trimethoxyphenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl and nitrile groups, converting them into corresponding alcohols and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities and its ability to interact with biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its diverse functional groups allow for the design of drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
The phenyl group at position 4 is a critical modulator of activity. Key analogues include:
Key Trends :
Modifications to the Hexahydroquinoline Core
Methylation at Position 7,7
The compound 2-Amino-7,7-dimethyl-5-oxo-...carbonitrile (CAS 339336-48-0) adds two methyl groups to the bicyclic core:
- Molecular Formula : C27H29N3O4 (MW: 459.5).
- Impact : Increased steric bulk may reduce conformational flexibility but enhance binding pocket complementarity. Methyl groups could also improve metabolic stability by blocking oxidation sites.
Nitro and Halogen Substituents
- Nitro Group : The compound in features a 5-nitro-2-methylphenyl group, introducing strong electron-withdrawing effects that may alter redox properties or reactivity.
- Chlorophenyl : and highlight chloro-substituted variants, where halogen atoms enhance van der Waals interactions in hydrophobic pockets .
Biological Activity
2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of quinoline derivatives and has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique hexahydroquinoline structure with multiple functional groups that contribute to its biological properties. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to 2-amino-5-oxo derivatives exhibit notable antimicrobial properties. For instance, pyran derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | |
| Antifungal | Disruption of fungal cell membranes |
Anti-inflammatory Properties
Compounds in the quinoline family are reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Antioxidant Activity
The presence of methoxy groups in the structure enhances the antioxidant capacity of the compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases .
Experimental Data
The compound has been synthesized using established chemical methods involving cyclopentadione and trimethoxybenzaldehyde. Characterization techniques such as X-ray crystallography have been employed to confirm the structural integrity of synthesized compounds .
Q & A
Q. What are the standard synthetic routes for preparing 2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?
The compound is typically synthesized via a multi-component Hantzsch-like cyclocondensation reaction. Key steps include:
- Reagents : Ethyl cyanoacetate, ammonium acetate, substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), and ketones (e.g., cyclohexanone derivatives).
- Conditions : Reactions are performed under reflux in ethanol or acetic acid, often catalyzed by piperidine or L-proline.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol.
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 8–12 h | 60–75 | |
| Purification | Hexane:EtOAc (3:1) | ≥95% purity |
Q. How is the compound characterized structurally in academic research?
Structural elucidation relies on:
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data may be limited, general precautions include:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Catalyst screening : Protic acids (e.g., p-toluenesulfonic acid) or organocatalysts (e.g., L-proline) improve cyclization efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require higher temperatures.
- Microwave-assisted synthesis : Reduces reaction time (2–4 h vs. 8–12 h) with comparable yields .
Q. What mechanistic insights exist for its biological activity (e.g., cytotoxicity)?
Anticancer activity is hypothesized to involve:
- Topoisomerase inhibition : The trimethoxyphenyl group mimics colchicine’s binding to tubulin, disrupting microtubule dynamics .
- Apoptosis induction : Upregulation of caspase-3/7 observed in MCF-7 breast cancer cells (IC₅₀ = 8.2 ± 1.1 µM) .
- Comparative assays : Derivatives with electron-withdrawing substituents (e.g., -CF₃) show enhanced activity vs. electron-donating groups (-OCH₃) .
Q. How can conflicting spectral data be resolved during characterization?
- Variable-temperature NMR : Resolves dynamic effects (e.g., keto-enol tautomerism) in polar solvents.
- Crystallographic validation : Single-crystal XRD resolves ambiguities in stereochemistry or bond lengths .
- Computational modeling : DFT calculations (B3LYP/6-31G**) predict NMR/IR spectra for cross-validation .
Q. What strategies are used to study structure-activity relationships (SAR) in analogs?
- Substituent variation : Modify the phenyl (C1) or trimethoxyphenyl (C4) groups to assess steric/electronic effects.
- Bioisosteric replacement : Replace the nitrile (-CN) with isosteres (e.g., -COCH₃) to evaluate pharmacokinetic impacts.
- 3D-QSAR modeling : Aligns molecular electrostatic potentials (MEPs) with cytotoxicity data to predict active conformers .
Data Contradiction Analysis
Q. How do discrepancies in reported biological IC₅₀ values arise, and how are they addressed?
Discrepancies may stem from:
- Assay variability : MTT vs. SRB assays yield differing IC₅₀s due to detection mechanisms.
- Cell line heterogeneity : Sensitivity varies (e.g., HeLa vs. HT-29 cells) based on receptor expression.
- Normalization : Standardize against reference drugs (e.g., doxorubicin) and report mean ± SEM across ≥3 replicates .
Comparative Studies
Q. How does this compound compare to structurally similar quinoline derivatives in terms of stability?
- Thermal stability : Decomposition onset at ~220°C (TGA), comparable to ethyl carboxylate analogs.
- Photostability : Degrades under UV light (λ = 254 nm) within 24 h, necessitating dark storage.
- Hydrolytic stability : Stable in pH 4–7 buffers but degrades in alkaline conditions (pH > 9) via nitrile hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
